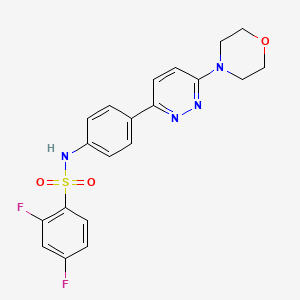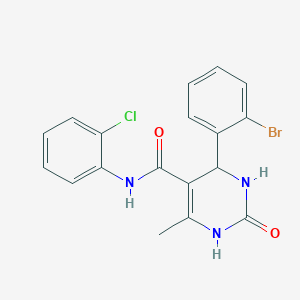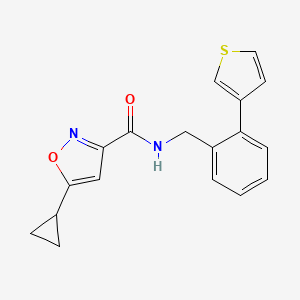![molecular formula C23H21NO5 B2665149 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid CAS No. 2091750-79-5](/img/structure/B2665149.png)
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid” is a chemical compound with the CAS Number: 2091750-79-5 . It has a molecular weight of 391.42 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H21NO5/c1-14-20(22(25)26)11-15(29-14)12-24(2)23(27)28-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-11,21H,12-13H2,1-2H3,(H,25,26) . This code provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 391.42 . It is a solid at room temperature and is stored in a dry environment . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Applications De Recherche Scientifique
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which share a structural motif with the compound , have been explored as surfactants for carbon nanotubes (CNTs). These compounds facilitate the dispersion of CNTs in aqueous solutions, a crucial step for their application in various fields, including materials science and nanotechnology. The research demonstrates the potential of such molecules to create enzymatically activated CNT surfactants that can form homogeneous aqueous nanotube dispersions under physiological conditions (Cousins et al., 2009).
Fluorescent Labeling Reagents
Compounds with structural similarities to the queried molecule have been developed as novel fluorophores for biomedical analysis. For instance, 6-Methoxy-4-quinolone, derived from a related precursor, exhibits strong fluorescence across a wide pH range in aqueous media. This property makes it an attractive candidate for use as a fluorescent labeling reagent, offering applications in the detection and quantification of biomolecules (Hirano et al., 2004).
Synthesis of Oligomers from Sugar Amino Acids
Research into N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, akin to the compound of interest, has led to the efficient synthesis of oligomers. These studies highlight the utility of such protected amino acids in solid-phase synthesis, enabling the creation of complex oligomers that may have applications in synthetic biology and materials science (Gregar & Gervay-Hague, 2004).
Applications in Solid-Phase Synthesis of Peptides
The use of protected amino acids, similar to the compound , for the solid-phase synthesis of peptides underscores the significance of these molecules in facilitating the creation of peptide-based therapeutics and research tools. These methodologies allow for the synthesis of peptides under mild conditions, expanding the toolkit available for peptide synthesis and design (Albericio & Barany, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-14-20(22(25)26)11-15(29-14)12-24(2)23(27)28-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-11,21H,12-13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTULIFQCYROQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol](/img/structure/B2665069.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)

![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)



![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)